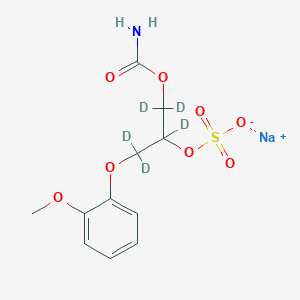

Methocarbamol-O-sulfate-d5 Sodium Salt

Description

Properties

IUPAC Name |

sodium;[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO8S.Na/c1-17-9-4-2-3-5-10(9)18-6-8(7-19-11(12)13)20-21(14,15)16;/h2-5,8H,6-7H2,1H3,(H2,12,13)(H,14,15,16);/q;+1/p-1/i6D2,7D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHFYAQEVOZTLQ-ADIOSLTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)OS(=O)(=O)[O-])OC1=CC=CC=C1OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NNaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Parent Compound: Methocarbamol

The preparation of methocarbamol, the precursor to the deuterated sulfate derivative, follows a patented route involving cyclocarbonate intermediates.

Cyclocarbonate Formation

Ammonolysis to Methocarbamol

The cyclocarbonate intermediate reacts with ammonia (gaseous, liquid, or aqueous) to yield methocarbamol:

Yield : ~85–90% after purification.

Deuterium Incorporation

Deuteration is achieved through isotope exchange or synthesis using deuterated reagents.

Selective Deuteration

Quality Control

Sulfation Reaction

Sodium Salt Conversion

The sulfated product is neutralized with sodium bicarbonate (NaHCO₃) and lyophilized to obtain the sodium salt:

Yield : 70–75% after crystallization from ethanol–water.

Analytical Characterization

Structural Confirmation

Purity Assessment

| Method | Conditions | Results |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | ≥99.5% purity |

| TLC | Silica gel, EtOAc:MeOH (9:1) | Single spot (Rf 0.45) |

Process Optimization and Challenges

Key Variables

Chemical Reactions Analysis

Types of Reactions

Methocarbamol-O-sulfate-d5 Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group to sulfite or sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfites and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methocarbamol-O-sulfate-d5 Sodium Salt is widely used in scientific research, including:

Chemistry: Used as a stable isotopic tracer in reaction mechanism studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Methocarbamol-O-sulfate-d5 Sodium Salt is similar to that of Methocarbamol. It acts as a central nervous system depressant and muscle relaxant. The compound works by blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways . This results in muscle relaxation and relief from muscle spasms.

Comparison with Similar Compounds

Research Findings and Industry Use

- Pharmacokinetic Studies : this compound has been validated in rodent and human studies to achieve >98% recovery rates in spiked plasma samples .

- Regulatory Compliance : Products like TRC M225972 (this compound) meet USP/ICH guidelines for impurity testing, ensuring reliability in drug development .

- Market Availability : Suppliers such as Pharmaffiliates, TRC, and Isoreag provide these standards, with prices ranging from $200–$500 per milligram depending on deuterium content and purity .

Biological Activity

Methocarbamol-O-sulfate-d5 sodium salt is a deuterated derivative of Methocarbamol, primarily utilized in biochemical and proteomics research. This compound exhibits significant biological activity, particularly as a muscle relaxant and central nervous system depressant. Its unique isotopic labeling with deuterium enhances its tracking capabilities in metabolic studies, providing valuable insights into drug interactions and pharmacokinetics.

- Molecular Formula : CHDNNaOS

- Molecular Weight : 348.32 g/mol

The structural modification through deuteration allows for improved sensitivity in analytical techniques, making Methocarbamol-O-sulfate-d5 an essential tool for researchers studying metabolic pathways and reaction mechanisms .

Methocarbamol-O-sulfate-d5 operates similarly to its parent compound, Methocarbamol. Its primary action involves:

- Inhibition of Spinal Polysynaptic Reflexes : This action reduces nerve transmission in both spinal and supraspinal pathways, leading to muscle relaxation.

- Central Nervous System Depression : By modulating neurotransmitter release, it effectively alleviates muscle spasms and discomfort associated with musculoskeletal conditions.

Biological Activity Overview

The biological activity of Methocarbamol-O-sulfate-d5 can be summarized as follows:

| Activity | Description |

|---|---|

| Muscle Relaxation | Acts as a muscle relaxant by inhibiting spinal reflexes. |

| CNS Depression | Reduces anxiety and induces sedation through neurotransmitter modulation. |

| Analgesic Effects | Provides pain relief in various musculoskeletal disorders. |

Case Studies

- Muscle Relaxation Efficacy : A study demonstrated that Methocarbamol-O-sulfate-d5 effectively reduced muscle tone in animal models subjected to induced spasticity. The compound exhibited a dose-dependent response, showcasing its potential for therapeutic use in conditions like multiple sclerosis and spinal cord injuries.

- Pharmacokinetic Studies : Utilizing its deuterated form, researchers tracked the metabolic pathways of Methocarbamol-O-sulfate-d5 in vivo. The studies indicated that the compound undergoes rapid absorption and distribution, with a significant half-life conducive to therapeutic applications .

- Interaction Studies : The isotopic labeling allowed for detailed interaction studies within biological systems. Researchers found that Methocarbamol-O-sulfate-d5 could be used to trace interactions with various proteins and enzymes, enhancing the understanding of its pharmacodynamics.

Applications in Research

This compound is employed across various fields due to its unique properties:

- Biochemical Research : Used for tracing metabolic pathways and interactions due to its deuterium labeling.

- Pharmacological Studies : Essential for understanding drug metabolism and pharmacokinetics.

- Therapeutic Development : Investigated for potential applications in treating muscle-related disorders.

Q & A

Q. How is Methocarbamol-O-sulfate-d5 Sodium Salt synthesized for use as an isotopic standard in pharmacokinetic studies?

this compound is synthesized via sulfation of methocarbamol using deuterated reagents (e.g., sulfuric acid-d2) under controlled conditions, followed by sodium salt formation. Purification involves reversed-phase HPLC to isolate the deuterated product, ensuring isotopic purity (>98% deuterium incorporation). Structural validation employs nuclear magnetic resonance (NMR) for positional deuteration confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What experimental methods are recommended for determining the aqueous solubility of this compound?

The shake-flask method is widely used, where the compound is equilibrated in buffered solutions (pH 1–12) at 37°C for 24 hours. After filtration, supernatant concentration is quantified via UV-Vis spectroscopy (λ = 280 nm) or LC-MS. Note that solubility is pH-dependent, and aggregation effects must be minimized by using fresh buffers and avoiding supersaturation. Report both intrinsic solubility (pH-independent) and conditional solubility (pH-specific) to enable cross-study comparisons .

Advanced Research Questions

Q. How can batch-to-batch variability in deuterated analogs like this compound be minimized during synthesis?

Implement rigorous quality control (QC) protocols:

- Isotopic purity : Use isotopic ratio mass spectrometry (IRMS) to confirm deuterium enrichment at the O-sulfate position.

- Structural consistency : Compare each batch’s NMR fingerprint (e.g., ¹H and ¹³C spectra) to a reference standard.

- Impurity profiling : LC-MS with charged aerosol detection (CAD) identifies non-deuterated impurities (<1% threshold). Document batch-specific data (e.g., salt content, residual solvents) to trace variability in bioanalytical applications .

Q. How should researchers resolve contradictions in solubility data reported across laboratories?

Discrepancies often arise from differences in experimental conditions (e.g., ionic strength, temperature) or measurement techniques. To harmonize

- Standardize protocols : Adopt USP <1236> guidelines for solubility studies.

- Report solubility products (Ksp) : Calculate Ksp using ion-selective electrodes (ISEs) for sodium and sulfate ions, as Ksp is a true equilibrium constant unaffected by conditional variables.

- Account for aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates that artificially reduce measured solubility .

Q. What advanced analytical techniques validate the structural integrity and isotopic purity of this compound?

- HRMS : Confirm molecular formula (C11H10D5NNaO6S) with <2 ppm mass accuracy.

- 2D-NMR : Assign deuterium positions via heteronuclear single-quantum coherence (HSQC) and correlation spectroscopy (COSY).

- Isotopic enrichment analysis : Use gas chromatography-pyrolysis-IRMS to quantify deuterium at the O-sulfate group (target ≥98% enrichment) .

Methodological Notes

- Experimental Design : When designing metabolic stability assays, use hepatocyte incubations with deuterated internal standards (e.g., Methocarbamol-O-sulfate-d5) to correct for matrix effects in LC-MS/MS quantification .

- Data Contradiction Analysis : Cross-validate solubility data using orthogonal methods (e.g., isothermal titration calorimetry vs. shake-flask) and report confidence intervals to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.